4-(3-Ethoxy-2-methoxyphenyl)butan-2-ol
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Overview
Description
4-(3-Ethoxy-2-methoxyphenyl)butan-2-ol is an organic compound with the molecular formula C13H20O3 This compound features a butanol backbone substituted with ethoxy and methoxy groups on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
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Aldol Condensation: : One common method to synthesize 4-(3-Ethoxy-2-methoxyphenyl)butan-2-ol involves an aldol condensation reaction. This process typically starts with the reaction of 3-ethoxy-2-methoxybenzaldehyde with butan-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperatures to ensure the formation of the desired product.
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Grignard Reaction: : Another synthetic route involves the Grignard reaction. Here, 3-ethoxy-2-methoxybenzyl chloride reacts with a Grignard reagent like butylmagnesium bromide. The reaction is performed in an anhydrous environment to prevent the decomposition of the Grignard reagent.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts may also be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 4-(3-Ethoxy-2-methoxyphenyl)butan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: : This compound can be reduced to form alcohols or alkanes. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.
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Substitution: : The ethoxy and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions. Reagents such as halogens (e.g., bromine or chlorine) can be used to replace these groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: 4-(3-Ethoxy-2-methoxyphenyl)butan-2-one.
Reduction: 4-(3-Ethoxy-2-methoxyphenyl)butane.
Substitution: 4-(3-Bromo-2-methoxyphenyl)butan-2-ol.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-Ethoxy-2-methoxyphenyl)butan-2-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
This compound is studied for its potential biological activities. Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its effects at the molecular level.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, this compound can be used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals. Its derivatives may possess properties useful in various applications, such as solvents or intermediates in chemical processes.
Mechanism of Action
The mechanism by which 4-(3-Ethoxy-2-methoxyphenyl)butan-2-ol exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The ethoxy and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methoxyphenyl)butan-2-ol
- 4-(3-Ethoxyphenyl)butan-2-ol
- 4-(3-Methoxy-2-ethoxyphenyl)butan-2-ol
Uniqueness
4-(3-Ethoxy-2-methoxyphenyl)butan-2-ol is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to compounds with only one of these groups. The combination of these substituents can lead to unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H20O3 |
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Molecular Weight |
224.30 g/mol |
IUPAC Name |
4-(3-ethoxy-2-methoxyphenyl)butan-2-ol |
InChI |
InChI=1S/C13H20O3/c1-4-16-12-7-5-6-11(13(12)15-3)9-8-10(2)14/h5-7,10,14H,4,8-9H2,1-3H3 |
InChI Key |
UQDHVGDMPCVKQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OC)CCC(C)O |
Origin of Product |
United States |
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